Chloramphenicol Succinate Sodium
Chloramphenicol Succinate Sodium
Chloramphenicol succinate sodium is the salt prepared from chloramphenicol succinate using the free carboxylic acid of the succinate which ionises and readily forms in weak sodium hydroxide solutions. The sodium salt is the preferred formulation for pharmaceutical applications, providing a more readily soluble product. Chloramphenicol succinate is significantly less active than chloramphenicol but acts as a prodrug, forming chloramphenicol in the presence of succinate dehydrogenase.
Brand Name:
Vulcanchem
CAS No.:
982-57-0
VCID:
VC0051873
InChI:
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1
SMILES:
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na]
Molecular Formula:
C15H15Cl2N2O8Na
Molecular Weight:
446.2 g/mol
Chloramphenicol Succinate Sodium
CAS No.: 982-57-0
Reference Standards
VCID: VC0051873
Molecular Formula: C15H15Cl2N2O8Na
Molecular Weight: 446.2 g/mol
CAS No. | 982-57-0 |
---|---|
Product Name | Chloramphenicol Succinate Sodium |
Molecular Formula | C15H15Cl2N2O8Na |
Molecular Weight | 446.2 g/mol |
Standard InChI | InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |
Standard InChIKey | OQAWGHRXAVKAIG-HTMVYDOJSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
SMILES | C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
Canonical SMILES | C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Appearance | White solid |
Physical Description | Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |
Description | Chloramphenicol succinate sodium is the salt prepared from chloramphenicol succinate using the free carboxylic acid of the succinate which ionises and readily forms in weak sodium hydroxide solutions. The sodium salt is the preferred formulation for pharmaceutical applications, providing a more readily soluble product. Chloramphenicol succinate is significantly less active than chloramphenicol but acts as a prodrug, forming chloramphenicol in the presence of succinate dehydrogenase. |
Related CAS | 982-57-0 (succinate hydrochloride salt) |
Solubility | greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) 0.01 M |
Synonyms | 1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |
Reference | Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: possible reason for its toxicity. Ambekar C.S. et al. Toxicology in Vitro 2004, 18, 441. |
PubChem Compound | 16219114 |
Last Modified | Nov 12 2021 |
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